molecular formula C9H18NO10P B094141 2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid CAS No. 15454-37-2

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid

Cat. No.: B094141
CAS No.: 15454-37-2
M. Wt: 331.21 g/mol
InChI Key: FJABMBOKQGQIII-KDBDHQKJSA-N
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Description

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is a derivative of muramic acid, which is a key component of the peptidoglycan layer in bacterial cell walls. This compound plays a crucial role in the recycling of peptidoglycan, a process essential for bacterial growth and survival. This compound is involved in various biochemical pathways, including the synthesis and remodeling of the bacterial cell wall.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of muramic acid-6-phosphate typically involves the phosphorylation of muramic acid. One common method is the use of phosphoenolpyruvate and uridine diphosphate N-acetylglucosamine as starting materials. The reaction is catalyzed by the enzyme MurA, followed by the action of MurB to form uridine diphosphate N-acetylmuramic acid. This intermediate is then phosphorylated to produce muramic acid-6-phosphate .

Industrial Production Methods

Industrial production of muramic acid-6-phosphate often involves microbial fermentation processes. Bacteria such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of muramic acid-6-phosphate. The fermentation broth is then processed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents to produce various oxidized derivatives.

    Reduction: Reduction reactions can convert muramic acid-6-phosphate into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of muramic acid-6-phosphate, which can be used in further biochemical studies and applications .

Scientific Research Applications

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid has a wide range of scientific research applications:

Mechanism of Action

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid exerts its effects by participating in the peptidoglycan recycling pathway. It is converted to N-acetylglucosamine-6-phosphate by the enzyme MurQ etherase. This conversion is crucial for the synthesis of new peptidoglycan, which is essential for bacterial cell wall integrity and function. The molecular targets include enzymes involved in peptidoglycan biosynthesis and recycling .

Comparison with Similar Compounds

Similar Compounds

  • N-acetylglucosamine-6-phosphate
  • Uridine diphosphate N-acetylmuramic acid
  • N-acetylmuramic acid

Uniqueness

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is unique due to its specific role in the peptidoglycan recycling pathway. Unlike other similar compounds, it is directly involved in the conversion process that leads to the synthesis of new peptidoglycan. This makes it a critical target for antibiotics aiming to disrupt bacterial cell wall synthesis .

Properties

CAS No.

15454-37-2

Molecular Formula

C9H18NO10P

Molecular Weight

331.21 g/mol

IUPAC Name

2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C9H18NO10P/c1-3(8(12)13)19-7-5(10)9(14)20-4(6(7)11)2-18-21(15,16)17/h3-7,9,11,14H,2,10H2,1H3,(H,12,13)(H2,15,16,17)/t3?,4-,5-,6-,7-,9+/m1/s1

InChI Key

FJABMBOKQGQIII-KDBDHQKJSA-N

SMILES

CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N

Isomeric SMILES

CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)O)O)N

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N

Synonyms

muramic acid-6-phosphate

Origin of Product

United States

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